molecular formula C18H19FN2O2 B443391 1-(2-Fluorophenyl)-4-(phenoxyacetyl)piperazine CAS No. 438474-62-5

1-(2-Fluorophenyl)-4-(phenoxyacetyl)piperazine

Cat. No. B443391
CAS RN: 438474-62-5
M. Wt: 314.4g/mol
InChI Key: OBDNXHGDUUYZIG-UHFFFAOYSA-N
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Description

“1-(2-Fluorophenyl)piperazine” is a laboratory chemical . It’s a type of piperazine, a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of “1-(2-Fluorophenyl)piperazine” is C10H13FN2 .


Chemical Reactions Analysis

Piperazines, including “1-(2-Fluorophenyl)piperazine”, can undergo various chemical reactions. For instance, they can participate in cyclization reactions with sulfonium salts .

Scientific Research Applications

Synthesis and Chemical Characteristics

1-(2-Fluorophenyl)-4-(phenoxyacetyl)piperazine and its derivatives have been the focus of various studies due to their chemical and pharmacological properties. The synthesis of these compounds involves multiple steps, starting from basic chemical intermediates to the final product, focusing on optimizing reaction conditions and improving yield and selectivity. For example, the synthesis and evaluation of phenyl-and non-phenyl-substituted derivatives showed the importance of specific substituents in enhancing binding affinity to target receptors, such as the dopamine transporter (DAT) and the serotonin transporter (SERT) (Hsin et al., 2003).

Potential Therapeutic Applications

Studies have explored the potential therapeutic applications of these compounds, particularly in the context of neuropsychiatric disorders. The compounds' ability to modulate neurotransmitter systems, especially dopamine and serotonin, positions them as potential candidates for treating conditions like depression, anxiety, and substance abuse. For instance, derivatives of this compound have been examined for their serotonin-selective reuptake inhibitor (SSRI) properties, offering insights into designing antidepressants with potentially fewer side effects (Dorsey et al., 2004).

Anticancer Potential

The exploration of anticancer properties of these compounds has also been a significant area of research. Novel derivatives have been synthesized and evaluated for their antitumor activities, demonstrating promising results against various cancer cell lines. This research contributes to the ongoing search for more effective and selective anticancer agents, highlighting the versatility of this compound derivatives in medicinal chemistry (Ding et al., 2016).

Safety and Hazards

“1-(2-Fluorophenyl)piperazine” is considered hazardous. It can cause severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin .

properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-phenoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c19-16-8-4-5-9-17(16)20-10-12-21(13-11-20)18(22)14-23-15-6-2-1-3-7-15/h1-9H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDNXHGDUUYZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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